1-(Ethanesulfonyl)-2-methylpiperazine

Catalog No.
S12811648
CAS No.
M.F
C7H16N2O2S
M. Wt
192.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Ethanesulfonyl)-2-methylpiperazine

Product Name

1-(Ethanesulfonyl)-2-methylpiperazine

IUPAC Name

1-ethylsulfonyl-2-methylpiperazine

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

InChI

InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-5-4-8-6-7(9)2/h7-8H,3-6H2,1-2H3

InChI Key

BOSBMDOCEQZSDP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCNCC1C

1-(Ethanesulfonyl)-2-methylpiperazine is a chemical compound that belongs to the piperazine class of compounds, which are characterized by a six-membered ring containing two nitrogen atoms. This specific compound features an ethanesulfonyl group attached to the piperazine ring at the first position and a methyl group at the second position. The structural formula can be represented as follows:

  • Chemical Formula: C₇H₁₄N₂O₂S
  • Molecular Weight: 174.26 g/mol

The presence of the ethanesulfonyl group imparts unique properties to the compound, making it a subject of interest in both synthetic and medicinal chemistry.

Due to its functional groups:

  • Oxidation: The ethanesulfonyl group can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or sulfoxides.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride, producing ethanesulfonyl-piperazine derivatives.
  • Substitution: The compound can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups by reacting with alkyl halides or acyl chlorides .

Research indicates that 1-(Ethanesulfonyl)-2-methylpiperazine exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The ethanesulfonyl moiety may interact with specific biological targets, inhibiting enzymes or proteins involved in disease pathways. Such interactions suggest its potential as a drug candidate for therapeutic applications.

The synthesis of 1-(Ethanesulfonyl)-2-methylpiperazine typically involves:

  • Reagents: Piperazine reacts with ethanesulfonyl chloride and 2-methylpiperazine.
  • Solvents: Common solvents include dichloromethane or acetonitrile.
  • Conditions: The reaction is often conducted under reflux in the presence of a base like triethylamine to neutralize hydrochloric acid formed during the reaction .

General Reaction Scheme

text
Piperazine + Ethanesulfonyl Chloride + 2-Methylpiperazine → 1-(Ethanesulfonyl)-2-methylpiperazine + HCl

1-(Ethanesulfonyl)-2-methylpiperazine finds applications across various fields:

  • Medicinal Chemistry: Explored as a potential therapeutic agent due to its biological activity.
  • Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Investigated for its role in developing new materials and chemical processes .

Studies on interaction mechanisms suggest that the ethanesulfonyl group can form strong interactions with proteins and enzymes, potentially modifying their activity. This characteristic is crucial for understanding how this compound may function as a drug candidate, targeting specific biological pathways .

Several compounds share structural similarities with 1-(Ethanesulfonyl)-2-methylpiperazine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)piperazineDifferent substituent on piperazine ringExhibits distinct reactivity due to prop-2-yn-1-yl
1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)anilineAniline derivative with similar sulfonyl groupPotentially different biological activity profile
1-(Ethanesulfonyl)-4-(prop-2-yn-1-yl)pyridinePyridine ring instead of piperazineVariation in electronic properties

Uniqueness

The uniqueness of 1-(Ethanesulfonyl)-2-methylpiperazine lies in its specific combination of functional groups and the piperazine ring structure, which grants it distinct chemical reactivity and biological properties compared to other similar compounds. This makes it a valuable candidate for further research and development in medicinal chemistry and organic synthesis .

Traditional Organic Synthesis Approaches

The synthesis of 1-(ethanesulfonyl)-2-methylpiperazine represents a significant challenge in heterocyclic chemistry, requiring careful optimization of reaction conditions to achieve high yields and selectivity . Traditional organic synthesis approaches for this compound primarily involve the nucleophilic substitution reaction between 2-methylpiperazine and ethanesulfonyl chloride, conducted under controlled conditions to minimize side reactions .

The most widely employed synthetic route begins with the preparation of 2-methylpiperazine as the starting material [2]. This precursor can be synthesized through several established methods, including the reduction of 1-benzyl-3-methylpiperazine using palladium on carbon catalyst under hydrogen atmosphere at moderate temperatures [2]. The reduction process achieves quantitative yields when performed at 40 degrees Celsius for six hours, with the catalyst loading optimized at five percent by weight [2].

The key sulfonylation step involves treating 2-methylpiperazine with ethanesulfonyl chloride in the presence of a suitable base . Triethylamine serves as the preferred base due to its ability to neutralize the hydrochloric acid generated during the reaction while maintaining the appropriate reaction environment . The reaction is typically conducted in dichloromethane as the solvent, which provides excellent solubility for all reactants and allows for precise temperature control .

MethodTemperature (°C)Reaction TimeSolventBase/CatalystYield (%)
Alkylation with Ethanesulfonyl Chloride0-250.5-3 hDichloromethaneTriethylamine85-95
Direct Sulfonylation603 h1,4-DioxaneTriethylamine60-90
Microwave-Assisted Synthesis130-13527 hXyleneMetal-Ion Resin75-85
Flow Reactor Synthesis19030 minEthanol/WaterContinuous Flow85-95
Reductive Amination25-406 hWater5% Pd/C≥99

Temperature control proves critical for achieving optimal yields in the synthesis of 1-(ethanesulfonyl)-2-methylpiperazine [9]. The reaction proceeds most efficiently when maintained between zero and twenty-five degrees Celsius, with higher temperatures leading to increased formation of unwanted byproducts [9]. The molar ratio of reactants significantly influences the outcome, with a slight excess of ethanesulfonyl chloride ensuring complete consumption of the piperazine substrate [9].

Solvent selection plays a crucial role in determining reaction efficiency and product purity [38]. Dichloromethane emerges as the optimal choice due to its favorable solvation properties and chemical inertness under the reaction conditions [38]. Alternative solvents such as 1,4-dioxane have been explored, particularly in industrial applications where environmental considerations favor less volatile options [9].

The reaction mechanism proceeds through nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur center of ethanesulfonyl chloride [17]. This attack results in the formation of a tetrahedral intermediate, followed by elimination of chloride ion to yield the desired sulfonamide product [17]. The presence of the methyl substituent on the piperazine ring influences the nucleophilicity of the nitrogen atoms, with the substituted nitrogen showing reduced reactivity compared to the unsubstituted position [15].

Modern synthetic approaches have incorporated microwave-assisted techniques to accelerate reaction rates and improve yields [27]. These methods allow for rapid heating and enhanced mass transfer, reducing reaction times from hours to minutes while maintaining high product quality [27]. Flow reactor technology has also been successfully applied to the synthesis of piperazine derivatives, offering advantages in terms of scalability and process control [28].

Catalytic Pathways for Piperazine Functionalization

Catalytic methodologies have emerged as powerful tools for the selective functionalization of piperazine derivatives, offering improved selectivity and environmental sustainability compared to traditional stoichiometric approaches [4] [8]. Ruthenium-catalyzed carbon-hydrogen functionalization represents a particularly significant advancement in this field, enabling direct functionalization of the piperazine ring without pre-activation of specific positions [4].

The ruthenium-catalyzed beta-carbon(sp3)-hydrogen functionalization reaction proceeds through a dehydrogenation-cyclization cascade mechanism [4]. This transformation involves the initial dehydrogenation of the piperazine ring to form a transient enamine intermediate, followed by intramolecular nucleophilic addition to an appropriately positioned electrophile [4]. The reaction tolerates a wide range of functional groups and provides access to structurally diverse piperazine-fused heterocycles [4].

Catalyst SystemReaction TypeSubstrate ScopeSelectivityTypical Yield (%)
Ruthenium (Ru) Complexesβ-C(sp³)-H FunctionalizationOrtho-piperazinyl aldehydesRegioselective70-85
Palladium (Pd/C)Hydrogenation/DeprotectionBenzyl-protected piperazinesChemoselective85-99
Iridium PhotocatalystPhotoredox C-H ArylationN-Boc piperazinesα-Position selective60-85
Nickel (Ni) ComplexesAsymmetric Allylic AlkylationPiperazin-2-onesEnantioselective (>90% ee)75-95
TEMPO/NaOClOxidative CyclizationUnsaturated piperazinesDiastereoselective65-80

Photoredox catalysis has revolutionized the field of piperazine functionalization by enabling mild, selective carbon-hydrogen bond activation under visible light irradiation [8]. Iridium-based photocatalysts facilitate the oxidation of piperazine substrates to generate amino radical cations, which subsequently undergo deprotonation at the alpha-position to form nucleophilic radical intermediates [8]. These radicals can then couple with various electrophilic partners to introduce new functional groups at specific positions on the piperazine ring [8].

The photoredox carbon-hydrogen arylation process demonstrates remarkable selectivity for the alpha-position adjacent to nitrogen [8]. The reaction mechanism involves single-electron transfer from the excited photocatalyst to an arene radical anion, followed by oxidation of the piperazine substrate [8]. The resulting amino radical cation undergoes deprotonation with a suitable base to generate the key alpha-amino radical intermediate [8].

Palladium-catalyzed methodologies offer complementary approaches for piperazine functionalization, particularly in the context of cross-coupling reactions and cyclization processes [24]. These catalytic systems excel in the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions, making them valuable tools for the construction of complex piperazine architectures [24]. The modular nature of palladium catalysis allows for the incorporation of diverse substituents through appropriate choice of coupling partners [24].

Nickel-catalyzed asymmetric transformations have gained prominence for the synthesis of enantioenriched piperazine derivatives [29]. These reactions typically employ chiral ligands to induce high levels of stereoselectivity, enabling access to optically active products that serve as valuable building blocks for pharmaceutical applications [29]. The asymmetric allylic alkylation of piperazin-2-ones represents a particularly successful application of this methodology [29].

TEMPO-mediated oxidative processes provide alternative pathways for piperazine functionalization through radical chemistry [16]. These reactions proceed under mild conditions and demonstrate excellent functional group tolerance, making them suitable for late-stage modifications of complex molecules [16]. The oxidative cyclization of unsaturated piperazine derivatives exemplifies the utility of this approach for constructing polycyclic frameworks [16].

Sulfonylation Reaction Mechanisms

The sulfonylation of piperazine derivatives proceeds through well-defined mechanistic pathways that involve nucleophilic substitution at the electrophilic sulfur center [19] [20]. Understanding these mechanisms is crucial for optimizing reaction conditions and predicting the behavior of different sulfonylating agents in piperazine chemistry [19].

The fundamental mechanism begins with the nucleophilic attack of the piperazine nitrogen lone pair on the sulfur atom of the sulfonyl chloride [17] [19]. This initial step forms a tetrahedral intermediate characterized by four bonds to the sulfur center, including the incoming nucleophile and the leaving chloride group [17]. The electrophilicity of the sulfur center is enhanced by the electron-withdrawing effects of the two adjacent oxygen atoms, which bear partial positive charges due to the polar sulfur-oxygen bonds [17].

Sulfonylating AgentNucleophileMechanismKey IntermediateRate Constant (M⁻¹s⁻¹)
Ethanesulfonyl ChloridePiperazineSN2 at SulfurTetrahedral S-Complex2.5 × 10³
Methanesulfonyl ChlorideN-MethylpiperazineSN2 at SulfurTetrahedral S-Complex1.8 × 10³
Tosyl ChlorideProtected PiperazinesSN2 at SulfurTetrahedral S-Complex4.2 × 10²
Triflyl ChlorideAmino AlcoholsSN2 at SulfurTetrahedral S-Complex8.9 × 10³
SO₂/Chlorine RadicalSecondary AminesRadical CouplingSulfonyl Radical1.2 × 10⁴

The stability and reactivity of the tetrahedral intermediate depend on several factors, including the electronic properties of the sulfonyl group and the nucleophilicity of the attacking piperazine [19]. Electron-withdrawing substituents on the sulfonyl group increase the electrophilicity of the sulfur center, facilitating nucleophilic attack and accelerating the overall reaction rate [19]. Conversely, electron-donating groups reduce the electrophilicity and slow the reaction kinetics [19].

The departure of the chloride leaving group constitutes the rate-determining step in most sulfonylation reactions [19]. This step involves the breaking of the sulfur-chlorine bond concurrent with the strengthening of the sulfur-nitrogen bond to the piperazine substrate [19]. The reaction follows second-order kinetics, being first-order in both the sulfonyl chloride and the piperazine nucleophile [19].

Solvent effects play a critical role in determining the reaction rate and selectivity of sulfonylation processes [38]. Polar protic solvents can stabilize the developing charges in the transition state through hydrogen bonding, while polar aprotic solvents may enhance nucleophile reactivity by reducing ion-pairing effects [38]. The choice of solvent must balance these considerations with practical factors such as solubility and chemical compatibility [38].

Base catalysis significantly influences the sulfonylation mechanism by facilitating proton transfer processes [17]. The base serves multiple functions, including deprotonation of the piperazine nitrogen to increase its nucleophilicity and neutralization of the hydrochloric acid byproduct [17]. Triethylamine emerges as an optimal choice due to its appropriate basicity and steric properties that minimize interference with the primary reaction [17].

Alternative mechanistic pathways involve radical chemistry, particularly in photocatalytic systems where sulfonyl radicals can be generated from sulfur dioxide precursors [20] [23]. These radical processes offer complementary selectivity patterns and can enable transformations that are challenging to achieve through ionic mechanisms [23]. The photocatalytic generation of sulfonyl radicals from aryldiazonium salts and sulfur dioxide represents a notable example of this approach [20].

Temperature effects on sulfonylation mechanisms reflect the balance between reaction rate and selectivity [39]. Higher temperatures generally accelerate the reaction but may also promote side reactions such as elimination or rearrangement processes [39]. Optimization studies have identified temperature ranges that maximize the formation of the desired sulfonamide product while minimizing unwanted pathways [39].

The stereochemical outcome of sulfonylation reactions depends on the conformational preferences of the piperazine ring and the approach geometry of the sulfonylating agent [15]. The chair conformation of piperazine places the nitrogen lone pairs in equatorial positions, favoring axial approach of electrophiles [15]. Substitution patterns on the piperazine ring can influence these conformational preferences and thereby affect the stereochemical course of the reaction [15].

Stereochemical Control in Asymmetric Synthesis

Achieving stereochemical control in the synthesis of chiral piperazine derivatives requires sophisticated approaches that exploit the inherent conformational dynamics of the heterocyclic ring system [6] [29] [35]. The development of asymmetric synthetic methodologies has become increasingly important as pharmaceutical applications demand enantiomerically pure compounds with defined three-dimensional structures [29].

Chiral auxiliary-mediated synthesis represents one of the most reliable approaches for introducing stereochemical control in piperazine chemistry [34]. This strategy involves the temporary attachment of a chiral auxiliary to direct the stereochemical outcome of key bond-forming reactions [34]. Amino acid-derived auxiliaries have proven particularly effective due to their compatibility with piperazine functionalization reactions and their ease of removal under mild conditions [34].

MethodChiral SourceStereoselectivityProduct TypeTypical Conditions
Chiral Auxiliary-MediatedAmino Acid Estersdr >20:1Chiral Piperazinones-10°C, MeOH
Asymmetric CatalysisPHOX Ligandsee >95%Tertiary PiperazinesPd catalyst, rt
Dynamic Kinetic ResolutionChiral Phosphoric Acidser >99:1Disubstituted Products80°C, PhMe
Enzymatic ResolutionLipase Enzymesee >98%Enantiopure Amines37°C, pH 7.4
Photocatalytic EpimerizationThiol Catalystsdr >10:1Thermodynamic ProductsBlue LED, rt

The asymmetric synthesis of alpha-tertiary piperazin-2-ones through palladium-catalyzed decarboxylative allylic alkylation exemplifies the power of modern asymmetric catalysis [29]. This transformation employs chiral PHOX ligands to create a stereodefined environment around the palladium center, enabling highly enantioselective carbon-carbon bond formation [29]. The reaction tolerates a wide range of substituents and provides access to structurally diverse tertiary piperazines with excellent enantiomeric excess values exceeding ninety-five percent [29].

Dynamic kinetic resolution offers an alternative strategy for accessing enantioenriched piperazine derivatives through the interconversion of stereoisomers under catalytic conditions [35]. This approach is particularly valuable when dealing with racemic starting materials that can undergo rapid equilibration [35]. Chiral phosphoric acid catalysts have demonstrated exceptional performance in promoting dynamic kinetic resolution processes, achieving enantiomeric ratios greater than ninety-nine to one [35].

Enzymatic resolution provides a complementary approach that exploits the natural selectivity of enzymes for specific stereoisomers [29]. Lipase-catalyzed kinetic resolution of racemic piperazine derivatives has been successfully employed to obtain enantiomerically pure products [29]. The reaction conditions are typically mild, involving physiological temperatures and neutral pH values that preserve sensitive functional groups [29].

Photocatalytic epimerization represents an emerging methodology for stereochemical editing of existing piperazine derivatives [15]. This approach utilizes visible light irradiation to promote reversible hydrogen atom transfer processes that enable the interconversion of diastereomers [15]. The reaction proceeds under mild conditions and typically favors the formation of thermodynamically more stable stereoisomers [15].

The conformational analysis of piperazine derivatives reveals important insights into the factors controlling stereochemical outcomes [33] [37]. The six-membered ring adopts a chair conformation in most cases, with substituents preferentially occupying equatorial positions to minimize steric interactions [33]. The presence of multiple nitrogen atoms introduces additional conformational constraints due to lone pair-lone pair repulsions and potential hydrogen bonding interactions [33].

Stereochemical control in sulfonylation reactions specifically requires consideration of the approach geometry and the conformational preferences of the piperazine substrate [15]. The nitrogen lone pairs are oriented in specific directions relative to the ring framework, creating defined trajectories for electrophilic attack [15]. Bulky substituents can block certain approach pathways, leading to enhanced facial selectivity in the sulfonylation process [15].

Temperature-dependent stereochemical effects have been observed in many piperazine synthetic transformations [34]. Lower temperatures generally favor kinetic control, leading to products formed through the most accessible reaction pathway [34]. Higher temperatures promote thermodynamic control, resulting in the formation of the most stable stereoisomers [34]. The optimization of reaction temperature thus becomes crucial for achieving desired stereochemical outcomes [34].

1-(Ethanesulfonyl)-2-methylpiperazine exhibits moderate thermal stability characteristics typical of sulfonyl-substituted piperazine derivatives. The compound demonstrates a predicted melting point range of 65-75°C, which is consistent with similar ethanesulfonyl piperazine compounds that typically melt between 69-72°C [1] [2] [3]. The predicted boiling point falls within 280-300°C under standard atmospheric conditions, indicating reasonable thermal stability for pharmaceutical and industrial applications.

Thermal decomposition studies on related piperazine compounds indicate that 1-(Ethanesulfonyl)-2-methylpiperazine likely undergoes initial thermal degradation at temperatures between 250-270°C [4] [5]. The decomposition pathway is expected to follow patterns observed in similar sulfonyl piperazine derivatives, where the ethanesulfonyl group represents a thermodynamically stable substituent that enhances overall molecular stability compared to unsubstituted piperazines [4]. The presence of the methyl group at the 2-position introduces steric effects that may slightly influence the thermal decomposition kinetics, as observed in methylated piperazine derivatives [6] [7].

The thermal stability profile suggests that the compound maintains structural integrity under normal storage and handling conditions. The predicted density of 1.15-1.25 g/cm³ falls within the expected range for organic sulfonamide compounds [1] [2] [3]. Storage recommendations indicate optimal stability at 2-8°C under inert atmospheric conditions to prevent oxidative degradation of the piperazine ring system [1] [3].

PropertyValueTemperature Range (°C)Reference
Melting Point65-75°CAmbient to melting [1] [2] [3]
Boiling Point280-300°CStandard pressure [1] [2] [3]
Thermal Decomposition Onset250-270°CHeating rate dependent [4] [5]
Density1.15-1.25 g/cm³20-25°C [1] [2] [3]
Flash Point125-135°CStandard conditions [1] [2] [3]

Solubility Parameters and Partition Coefficients

The solubility characteristics of 1-(Ethanesulfonyl)-2-methylpiperazine are governed by the balance between hydrophilic and lipophilic structural elements. The compound exhibits a XLogP3-AA value of -0.3 [8] [9], indicating predominantly hydrophilic character. This hydrophilicity arises from the presence of multiple polar functional groups, including the sulfonyl moiety (SO₂) and the piperazine nitrogen atoms.

The topological polar surface area (TPSA) of 57.8 Ų [8] [9] falls within the optimal range for membrane permeability while maintaining adequate aqueous solubility. This TPSA value suggests moderate bioavailability potential, as compounds with TPSA values between 20-80 Ų typically demonstrate favorable pharmacokinetic properties. The predicted LogP range of -0.3 to 0.6 indicates that the compound will preferentially partition into aqueous phases rather than lipophilic environments [8] [9] [10].

Water solubility is classified as moderately soluble, with estimated LogS values ranging from -1.5 to -0.5 [11] [10]. This solubility profile is influenced by the hydrogen bonding capacity of the compound, which features one hydrogen bond donor and four hydrogen bond acceptors [8] [9]. The sulfonyl group acts as a strong hydrogen bond acceptor, while the secondary amine nitrogen in the piperazine ring serves as both donor and acceptor [12] [13].

Solubility ParameterValueClassificationReference
XLogP3-AA-0.3Hydrophilic [8] [9]
LogS (predicted)-1.5 to -0.5Moderately Soluble [11] [10]
TPSA57.8 ŲModerate Permeability [8] [9]
H-Bond Donors1Low [8] [9]
H-Bond Acceptors4Moderate [8] [9]

Acid-Base Behavior and Protonation States

1-(Ethanesulfonyl)-2-methylpiperazine exhibits complex acid-base behavior due to the presence of multiple ionizable sites. The compound contains two distinct piperazine nitrogen atoms with different basicity profiles, influenced by the electron-withdrawing ethanesulfonyl substituent and the electron-donating methyl group [6] [7].

The predicted pKa₁ value ranges from 7.5-8.5, corresponding to the protonation of the unsubstituted piperazine nitrogen atom [6] [1]. This value is slightly lower than that of unsubstituted piperazine (pKa₁ ≈ 9.7) [6], reflecting the electron-withdrawing influence of the sulfonyl group through the piperazine ring system. The predicted pKa₂ value of 2.5-3.5 represents the protonation of the nitrogen atom directly bonded to the ethanesulfonyl group, which exhibits significantly reduced basicity due to the strong electron-withdrawing effect of the sulfonyl substituent [6] [1].

At physiological pH (7.4), the compound exists as a partially protonated species, with the more basic nitrogen atom (pKa₁) being approximately 50% protonated while the sulfonyl-substituted nitrogen remains largely unprotonated [6] [7]. The isoelectric point (pI) is estimated at 5.0-6.0, representing the pH at which the net charge of the molecule approaches zero.

The 2-methyl substituent introduces additional complexity to the protonation behavior through steric hindrance effects. Studies on 2-methylpiperazine indicate that the methyl group causes steric hindrance to solvation upon cation formation, resulting in reduced basicity compared to unsubstituted piperazine [6] [7]. This steric effect, combined with the electronic influence of the ethanesulfonyl group, creates a unique protonation profile for this compound.

Ionization PropertyValuepH RangeReference
pKa₁ (piperazine N)7.5-8.5Basic conditions [6] [1]
pKa₂ (sulfonyl N)2.5-3.5Acidic conditions [6] [1]
Isoelectric Point5.0-6.0Neutral charge [6]
Predominant Species at pH 7.4Partially ProtonatedPhysiological [6] [7]

Surface Activity and Intermolecular Interactions

1-(Ethanesulfonyl)-2-methylpiperazine demonstrates limited surface activity due to its predominantly hydrophilic character and relatively compact molecular structure. Unlike traditional surfactants, this compound lacks the distinct hydrophobic tail necessary for significant surface tension reduction. However, the molecule exhibits interesting interfacial behavior through its capacity for multiple intermolecular interactions [14] [12].

The compound's intermolecular interaction profile is dominated by hydrogen bonding, dipole-dipole interactions, and potential π-π stacking when aromatic systems are present in the surrounding environment [12] [15] [13]. The sulfonyl group (SO₂) serves as a strong hydrogen bond acceptor, capable of forming stable complexes with protic solvents and other hydrogen bond donors [12] [16]. The piperazine nitrogen atoms can participate in both hydrogen bond donation and acceptance, depending on their protonation state and local chemical environment [12] [13].

Surface studies on related piperazine compounds using vibrational sum-frequency generation (VSFG) spectroscopy have revealed that piperazine derivatives can adopt non-centrosymmetric conformers at air-water interfaces, leading to detectable surface activity [14]. For 1-(Ethanesulfonyl)-2-methylpiperazine, the presence of the polar sulfonyl group and the asymmetric 2-methyl substitution may enhance surface orientation and interfacial organization compared to symmetrical piperazine derivatives [14].

Hydrogen bonding interactions play a crucial role in the compound's behavior in aqueous solutions. The molecule can form N-H···O hydrogen bonds through its piperazine nitrogen atoms and C-H···O interactions involving the methyl and ethyl groups [12] [15] [13]. These interactions influence solution properties such as viscosity, conductivity, and phase behavior in mixed solvent systems.

Conformational flexibility of the piperazine ring system allows for adaptive hydrogen bonding patterns depending on the local environment [12] [15]. Crystal structure studies of related sulfonyl piperazine compounds demonstrate the formation of three-dimensional hydrogen-bonded networks in the solid state, with typical N···O distances ranging from 2.8-3.2 Å [15].

Interaction TypeStrengthTypical Distance (Å)Reference
N-H···O Hydrogen BondsStrong2.8-3.2 [12] [15] [13]
C-H···O InteractionsModerate3.0-3.5 [12] [15]
Dipole-Dipole (SO₂)Moderate3.5-4.0 [12] [16]
Van der WaalsWeak3.8-4.2 [14] [17]

The surface tension behavior in aqueous solutions is expected to show minimal reduction compared to pure water, consistent with the compound's hydrophilic character and low molecular weight. However, at higher concentrations, the compound may exhibit slight surface activity due to the combined effects of the hydrophobic ethyl and methyl groups and the polar sulfonyl moiety [14] [18].

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

192.09324893 g/mol

Monoisotopic Mass

192.09324893 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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